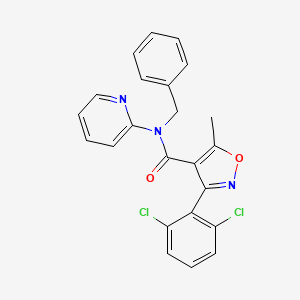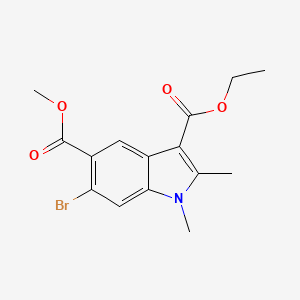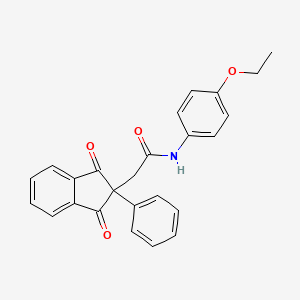
N'-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine
説明
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine, commonly known as MTT, is a yellow-colored compound that has been widely used in scientific research. MTT is a tetrazolium salt that is used to measure the viability of cells in various biological assays. It is a water-soluble compound that can easily penetrate cell membranes and react with cellular enzymes to form a purple-colored formazan product.
作用機序
The mechanism of action of MTT involves the reduction of the tetrazolium salt to form a purple-colored formazan product. The reduction of MTT is catalyzed by cellular enzymes such as dehydrogenases, which are present in viable cells. The formazan product is insoluble in water and is trapped inside cells, making it a reliable indicator of cell viability.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect the biochemical and physiological functions of cells. It is a reliable indicator of cell viability that does not interfere with cellular processes such as DNA synthesis and protein expression. MTT is also stable under a wide range of pH and temperature conditions, making it suitable for use in various biological assays.
実験室実験の利点と制限
The advantages of using MTT in lab experiments include its high sensitivity, low cost, and ease of use. MTT is also compatible with a wide range of cell types and can be used in both adherent and non-adherent cells. However, MTT has some limitations, including its inability to distinguish between viable and non-viable cells in the presence of certain compounds such as reducing agents and metal ions. Additionally, MTT can be affected by the metabolic state of cells, making it unsuitable for use in certain experimental conditions.
将来の方向性
There are several future directions for the use of MTT in scientific research. One potential direction is the development of new tetrazolium salts that have improved sensitivity and specificity for measuring cell viability. Another direction is the use of MTT in high-throughput screening assays to identify new drugs and compounds that can be used to treat various diseases. Additionally, MTT can be used in combination with other assays to provide a more comprehensive understanding of cellular processes and functions.
科学的研究の応用
MTT is widely used in scientific research to measure the viability of cells in various biological assays. It is commonly used in cell proliferation and cytotoxicity assays to determine the effect of drugs, chemicals, and other compounds on cell growth and survival. MTT is also used in cell migration and invasion assays to study the effect of compounds on cell motility and metastasis. Additionally, MTT is used in enzyme activity assays to measure the activity of various enzymes in biological systems.
特性
IUPAC Name |
1-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S2/c1-5-22(6-2)15-9-7-14(8-10-15)20-18-21-16(11-23-18)17-12(3)19-13(4)24-17/h7-11H,5-6H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIMVKQSJBIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441577.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441585.png)

![2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)
![3-chloro-N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3441598.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441610.png)

![1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B3441634.png)
![N,N-diethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B3441650.png)
![3-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3441651.png)


![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5,7-dimethoxy-1H-indole-2-carboxylate](/img/structure/B3441660.png)
![4-chloro-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3441661.png)